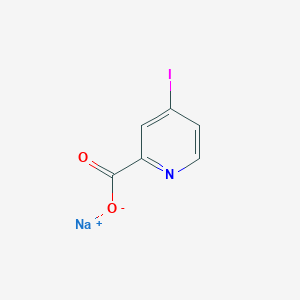

4-Iodo-pyridine-2-carboxylic acid, sodium salt

描述

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a chemical compound with the molecular formula C6H3INNaO2 and a molecular weight of 270.99 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both iodine and carboxylate functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

The synthesis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt typically involves the iodination of pyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often require a controlled environment to ensure the selective iodination at the 4-position of the pyridine ring . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product.

化学反应分析

4-Iodo-pyridine-2-carboxylic acid, sodium salt undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylate group can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

4-Iodo-pyridine-2-carboxylic acid, sodium salt is widely used as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in the development of:

- Anti-inflammatory Drugs : The compound serves as a building block for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).

- Anticancer Agents : It is involved in the synthesis of pyridine derivatives that exhibit anticancer properties.

Coordination Chemistry

This compound is utilized to create ligands for metal complexes, which are essential in catalysis and materials science. The iodine atom enhances the reactivity of the compound, enabling it to form stable complexes with various metal ions.

Organic Synthesis

This compound is a key reagent in organic synthesis, particularly in:

- Formation of Heterocycles : It facilitates the creation of complex heterocyclic compounds that are important in medicinal chemistry.

- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are vital for forming biaryl compounds.

Agrochemical Research

In agrochemicals, this compound contributes to the formulation of pesticides and herbicides that enhance agricultural productivity. Its derivatives have shown efficacy against various pests and pathogens.

Biological Imaging

The compound is employed in developing fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes in real-time.

Research indicates that 4-Iodo-pyridine-2-carboxylic acid exhibits notable antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.047 mg/mL |

In addition to antibacterial activity, it has shown antifungal effects against strains such as Candida albicans and Fusarium oxysporum:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

Antibacterial Efficacy Study

A study published in the Journal of Antimicrobial Agents evaluated various derivatives of pyridine compounds, including the sodium salt form. The findings indicated that this compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains.

Fungal Resistance Research

Research focused on the antifungal properties of this compound highlighted its potential to combat drug-resistant strains of Candida species. The study concluded that it could be a promising candidate for further development in antifungal therapies.

In Vivo Studies

Animal model studies assessed the safety and efficacy of 4-Iodo-pyridine-2-carboxylic acid in treating infections. Results showed significant reductions in bacterial load without notable toxicity at therapeutic doses.

作用机制

The mechanism of action of 4-Iodo-pyridine-2-carboxylic acid, sodium salt involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The carboxylate group can form coordination complexes with metal ions, affecting the compound’s solubility and stability .

相似化合物的比较

4-Iodo-pyridine-2-carboxylic acid, sodium salt can be compared with other similar compounds, such as:

Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position, but without the iodine atom.

Nicotinic Acid: Another pyridine derivative with the carboxylic acid group at the 3-position.

Isonicotinic Acid: A pyridine derivative with the carboxylic acid group at the 4-position.

The presence of the iodine atom in this compound makes it unique, providing distinct reactivity and applications compared to its analogs.

生物活性

4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS Number: 618107-88-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃INNaO₂. Its structure consists of a pyridine ring substituted with an iodine atom and a carboxylic acid group, which upon sodium salt formation enhances its solubility in water.

| Property | Value |

|---|---|

| Molecular Weight | 227.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.047 mg/mL |

These results demonstrate its potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. It was tested against Candida albicans and Fusarium oxysporum with MIC values indicating moderate to strong inhibition:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

This suggests that the compound may be useful in developing treatments for fungal infections.

The biological activity of 4-Iodo-pyridine-2-carboxylic acid is hypothesized to involve interference with nucleic acid synthesis or disruption of cell wall integrity in microbes. The presence of the iodine atom may enhance its reactivity and interaction with microbial targets.

Case Studies

- Antibacterial Efficacy Study : A recent study published in Journal of Antimicrobial Agents evaluated various derivatives of pyridine compounds, including the sodium salt form. The study concluded that the compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

- Fungal Resistance Research : Another research project focused on the antifungal properties of this compound highlighted its potential to combat drug-resistant strains of Candida species. The findings indicated that it could be a promising candidate for further development in antifungal therapies .

- In Vivo Studies : Animal model studies have also been conducted to assess the safety and efficacy of 4-Iodo-pyridine-2-carboxylic acid in treating infections. Results showed significant reductions in bacterial load without notable toxicity at therapeutic doses .

属性

IUPAC Name |

sodium;4-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYKBIRCCTBQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3INNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635634 | |

| Record name | Sodium 4-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618107-88-3 | |

| Record name | Sodium 4-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。